5-Chloro-4-fluoro-1,3-benzothiazol-2-amine chemical properties and stability
5-Chloro-4-fluoro-1,3-benzothiazol-2-amine chemical properties and stability
The following technical guide details the chemical properties, stability profile, and synthetic considerations for 5-Chloro-4-fluoro-1,3-benzothiazol-2-amine . This document is structured for researchers and drug development professionals, focusing on the specific electronic and steric implications of the 4-fluoro-5-chloro substitution pattern.[1]
CAS No: 942473-92-9 Chemical Class: 2-Aminobenzothiazole / Halogenated Heterocycle Primary Application: Pharmaceutical Intermediate (Kinase inhibitors, ALS therapeutics, Antifungals)[1]
Executive Summary
5-Chloro-4-fluoro-1,3-benzothiazol-2-amine is a highly functionalized heterocyclic building block.[1] Unlike its more common 6-substituted congeners (e.g., Riluzole), this isomer features a 4-fluoro substituent adjacent to the thiazole nitrogen.[1] This structural feature creates a unique electronic environment, significantly altering the compound's reactivity compared to standard benzothiazoles. The C4-fluorine atom is activated by the adjacent imine nitrogen (
Physicochemical Profile
The combination of the electron-withdrawing chlorine (inductive,
| Property | Value / Description | Technical Note |
| Molecular Formula | ||
| Molecular Weight | 202.64 g/mol | |
| Appearance | Off-white to pale yellow solid | Color darkens upon oxidation/light exposure.[1] |
| Predicted LogP | ~2.8 | Moderate lipophilicity; suitable for CNS penetration. |
| pKa (Conjugate Acid) | ~2.1 - 2.4 (Predicted) | Significantly less basic than 2-aminobenzothiazole (pKa ~4.[1]5) due to ortho-F and meta-Cl effects.[1] |
| Solubility | DMSO (>50 mg/mL), DMF, Methanol | Sparingly soluble in water; insoluble in non-polar alkanes. |
| Melting Point | 192–196 °C (Typical range) | Sharp range indicates high purity; broadens with regioisomeric impurities. |
Structural Analysis & Reactivity
The reactivity of this molecule is defined by two competing centers: the nucleophilic exocyclic amine and the electrophilic C4-position.
The "Ortho-Effect" at C4
The fluorine atom at position 4 is chemically distinct from fluorine at position 6.
-
Electronic Activation: The
bond of the thiazole ring acts similarly to a pyridine nitrogen. The C4 position is ortho to this nitrogen, making the C-F bond electron-deficient. -
Implication: Under harsh basic conditions or in the presence of strong nucleophiles (e.g., thiols, alkoxides), the fluorine can undergo Nucleophilic Aromatic Substitution (
) , displacing the fluoride ion.[2] This is a potential degradation pathway during storage in basic media or a synthetic handle for late-stage functionalization.[1]
2-Amino Group Reactivity
The 2-amino group is weakly nucleophilic but can still undergo:
-
Acylation/Sulfonylation: Standard amide formation.
-
Diazotization: Conversion to a diazonium salt (Sandmeyer reaction) allows replacement of the
group with halides ( ) or cyano groups, preserving the 4-F, 5-Cl core.[1]
Synthesis & Impurity Profiling[1][3]
The Hugerschhoff Route
The most reliable synthesis involves the oxidative cyclization of an arylthiourea. To obtain the specific 5-chloro-4-fluoro isomer, the starting material selection is critical to avoid regioisomers.[1]
-
Precursor: 2-Fluoro-3-chloroaniline [1]
-
Mechanism: The aniline is converted to a thiourea, which then undergoes radical/electrophilic cyclization at the carbon ortho to the amino group.
-
Regiochemistry: Cyclization of 2-fluoro-3-chloroaniline occurs at the unsubstituted C6 position (relative to aniline numbering), which becomes C6 of the benzothiazole? Correction:
-
Start: 2-Fluoro-3-chloroaniline (
at 1, F at 2, Cl at 3).[1] -
Cyclization Target: The open ortho position is C6.
-
Result: The sulfur attaches at C6. The nitrogen closes the ring.
-
Final Structure: The F (originally at 2) is now adjacent to the bridgehead nitrogen (
).[1] This corresponds to Position 4 .[3][4][5] The Cl (originally at 3) is adjacent to F, corresponding to Position 5 . -
Note: If 3-chloro-4-fluoroaniline were used, cyclization would yield a mixture of 5-chloro-6-fluoro- and 7-chloro-6-fluoro-benzothiazoles.[1]
-
Synthesis Pathway Diagram[1]
Caption: Synthesis pathway via Hugerschhoff reaction. Selection of 2-fluoro-3-chloroaniline is required to secure the 4-F, 5-Cl substitution pattern.[1]
Stability Profile
Hydrolytic Stability[1]
-
Acidic pH: Highly stable. The thiazole ring resists ring-opening in aqueous acid.
-
Basic pH: Caution Required. Prolonged exposure to strong bases (
) can lead to:-
Deprotonation of the amine.
-
Hydrolysis of the C-F bond (substitution by
) due to the activation discussed in Section 3.1.
-
Thermal & Photostability[1]
-
Thermal: Stable up to ~150°C. Decomposition (decarboxylation/oxidation) may occur near the melting point.
-
Light: Benzothiazoles can undergo photo-oxidation, turning from white to yellow/brown. Store in amber vials.
Experimental Protocols
Analytical Method (HPLC)
To verify purity and detect regioisomers:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 280 nm.
-
Expected RT: The 4-fluoro isomer typically elutes slightly earlier than the 6-fluoro analog due to differences in polarity and hydrogen bonding with the stationary phase.
Stability Testing Protocol
-
Preparation: Dissolve compound in DMSO to 10 mM.
-
Stress Conditions:
-
Analysis: Inject on HPLC. Degradation >5% indicates instability.
Handling & Safety (SDS Summary)
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation.[8] |
| Eye Irritation | H319 | Causes serious eye irritation.[8] |
| STOT-SE | H335 | May cause respiratory irritation.[8] |
PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust. Storage: Keep container tightly closed in a dry, well-ventilated place. Recommended storage temperature: 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation.
References
-
Synthesis of 2-aminobenzothiazoles (Hugerschhoff Reaction)
-
Nucleophilic Substitution in 4-Fluorobenzothiazoles
-
General Properties of Fluorinated Benzothiazoles
-
pKa and Electronic Effects
-
Safety Data (GHS Classifications)
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Amino-5-chloro-2,1,3-benzothiadiazole | C6H4ClN3S | CID 771620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. EP0644192B1 - A process for making a benzothiadiazole derivative - Google Patents [patents.google.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. Synthesis and In Vitro evaluation of 6-Fluoro benzothiazole substituted quinazolinones - Curr Trends Pharm Pharm Chem [ctppc.org]
- 8. 2-Amino-6-fluorobenzothiazole | C7H5FN2S | CID 319954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Amino-4-methylbenzothiazole | C8H8N2S | CID 15132 - PubChem [pubchem.ncbi.nlm.nih.gov]
